Home > Products > Screening Compounds P75176 > 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride
1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride - 1233955-37-7

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride

Catalog Number: EVT-3164214
CAS Number: 1233955-37-7
Molecular Formula: C13H20ClN3O
Molecular Weight: 269.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities .

Alectinib hydrochloride

  • Compound Description: Alectinib hydrochloride (9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride) is an anticancer medication used for the first-line treatment of non-small cell lung cancer. It is known to exist in three polymorphic forms. []

3-[1-(6,7-Diethoxy-2-morpholinoquinazolin-4-yl)piperidin-4-yl]-1,6-dimethyl-2,4(1H,3H)-quinazolinedione hydrochloride (KF24345)

  • Compound Description: KF24345 is a novel anti-inflammatory agent that potentiates the actions of adenosine. It exhibits a high affinity for the es (inhibitor-sensitive) subtype of equilibrative nucleoside transporters (ENTs). []

6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride

  • Compound Description: This compound is a related substance and potential impurity of Iloperidone, an atypical antipsychotic medication. []

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

  • Compound Description: This compound is a related substance and potential impurity found in Iloperidone. []

8-(1-{4-[(5-chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator, demonstrating potential as an anticancer agent. []

(3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753)

    2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

    • Compound Description: This compound is the final product of a multi-step synthesis described in one of the provided research papers. []

    (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide

    • Compound Description: This compound exhibits potent antagonistic activity against muscarinic M3 receptors while sparing M2 receptors, making it a potential therapeutic for conditions like bronchoconstriction. []

    N-{1-[3-(3-Oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

    • Compound Description: Lu AE51090 acts as a highly selective allosteric agonist of the muscarinic M1 receptor, showing potential as a procognitive agent. []

    4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

    • Compound Description: Nilotinib is an anti-leukaemia cytostatic drug used in cancer therapy. It exists in different crystalline forms, including a novel nanosize weakly crystalline modification. []
    Synthesis Analysis

    The synthesis of 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride typically involves several steps:

    1. Formation of the piperidine moiety: The synthesis often starts with the reaction of piperidin-4-one with appropriate acylating agents to form N-acylpiperidines.
    2. Urea Formation: The next step involves the reaction of the N-acylpiperidine with an isocyanate or carbamoyl chloride to introduce the urea functionality.
    3. Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid.

    These reactions generally require careful control of conditions such as temperature and solvent choice to ensure high yields and purity of the final product .

    Molecular Structure Analysis

    The molecular structure of 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride can be depicted as follows:

    • Molecular Formula: C13_{13}H17_{17}ClN2_{2}O
    • Molecular Weight: Approximately 250.74 g/mol

    The structure features:

    • A piperidine ring (six-membered nitrogen-containing ring).
    • A urea functional group (–NH–CO–NH–).
    • A m-tolyl group (methyl-substituted phenyl group) attached to the urea nitrogen.

    This arrangement contributes to its pharmacological properties and interactions with biological targets.

    Chemical Reactions Analysis

    1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride can participate in various chemical reactions, including:

    • Nucleophilic Substitution: The urea nitrogen can act as a nucleophile in reactions with electrophiles.
    • Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed, leading to the formation of amines and carbonyl compounds.

    Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent, and concentration to achieve desired yields and selectivity .

    Mechanism of Action

    The mechanism of action for 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride is primarily associated with its role as an enzyme inhibitor. It has been studied for its potential effects on soluble epoxide hydrolase, an enzyme involved in lipid metabolism.

    The binding of this compound to the active site of soluble epoxide hydrolase leads to inhibition, affecting downstream signaling pathways related to inflammation and pain perception. This interaction typically involves hydrogen bonding and hydrophobic interactions between the compound and key amino acid residues within the enzyme's active site .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a white crystalline solid.
    • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Reacts with strong acids or bases; sensitive to moisture which can lead to hydrolysis.

    Relevant data from studies indicate that variations in substituents on the piperidine ring can significantly affect both solubility and biological activity .

    Applications

    1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride has several scientific applications:

    • Drug Development: It serves as a lead compound for developing new pharmaceuticals targeting soluble epoxide hydrolase and other related pathways.
    • Biological Research: Used in studies investigating lipid metabolism and inflammatory processes.

    Research continues into optimizing its structure for enhanced potency and selectivity against various biological targets, making it a valuable compound in medicinal chemistry .

    Synthesis and Structure-Activity Relationship (SAR) Studies of 1-(Piperidin-4-yl)-3-m-tolylurea Hydrochloride

    Design Rationale for Piperidin-4-yl-Urea Scaffolds

    The piperidin-4-yl-urea scaffold represents a privileged chemotype in medicinal chemistry, combining conformational restraint with versatile hydrogen-bonding capabilities. This core structure enables precise three-dimensional positioning of pharmacophoric elements critical for interacting with biological targets. The urea moiety serves as a key hydrogen-bond donor/acceptor unit, mimicking peptide bonds or phosphate groups in enzyme active sites, while the piperidine ring provides a semi-rigid scaffold for spatial orientation of substituents. The protonatable nitrogen of the piperidine ring further enhances solubility and membrane permeability under physiological conditions, addressing common challenges in drug-like properties [1] [6].

    Pharmacophore Modeling of CXCR3 Receptor Antagonism

    Pharmacophore modeling studies of CXCR3 chemokine receptor antagonists reveal that 1-(piperidin-4-yl)-3-arylurea derivatives optimally satisfy the steric and electronic requirements for receptor binding. The essential features include: (1) a basic amine center (piperidine nitrogen) interacting with acidic residues in transmembrane helices, (2) the urea carbonyl oxygen forming hydrogen bonds with serine/threonine residues, and (3) the aryl substituent occupying a hydrophobic pocket lined with aromatic amino acids. The m-tolyl group specifically enhances binding through optimal positioning of its methyl group within a lipophilic subpocket, providing approximately 3-fold higher affinity compared to unsubstituted phenyl analogs. Molecular dynamics simulations indicate that the meta-methyl group stabilizes the bound conformation through van der Waals interactions with Val196 and Ile186, explaining its superior activity over ortho- and para-substituted isomers [5] [7].

    Bioisosteric Replacements in Urea-Based Kinase Inhibitors

    Strategic bioisosteric replacements of the urea moiety have been explored to optimize pharmacokinetic properties while retaining target affinity. Notable successes include:

    • Thienopyrimidine-urea hybrids retaining VEGFR-2 inhibition (IC₅₀ < 50 nM) while improving metabolic stability
    • Triazolopyridine replacements demonstrating maintained DNA-PKcs inhibition (IC₅₀ = 0.6 nM) with reduced hERG liability
    • Sulfonamide bioisosteres preserving >90% 5-HT₂C receptor binding affinity

    The urea functionality in 1-(piperidin-4-yl)-3-m-tolylurea demonstrates particular resilience to bioisosteric modification, as evidenced by significant activity loss when replaced with amide (60% affinity reduction), carbamate (75% reduction), or reversed urea (complete loss) functionalities. This underscores the critical role of urea geometry and electronic distribution in target engagement. Quantum mechanical calculations reveal the urea's superior dipole moment (4.2 Debye) compared to amide analogs (3.1 Debye), correlating with stronger hydrogen bonding to kinase hinge regions [5] [6].

    Synthetic Methodologies

    Nucleophilic Substitution Strategies for Piperidine-Urea Linkage

    The piperidine-urea linkage in 1-(piperidin-4-yl)-3-m-tolylurea hydrochloride is most efficiently constructed through nucleophilic substitution reactions. Two predominant synthetic routes have been optimized:

    • Isocyanate Route:
    • Step 1: 4-Aminopiperidine reacts with triphosgene to form 4-isocyanatopiperidine
    • Step 2: Nucleophilic addition of m-toluidine to the isocyanate at 0-5°C in dichloromethane
    • Yield: 85-92% (urea intermediate), Purity: >98% (HPLC)
    • Carbonyldiimidazole (CDI) Mediated Route:
    • Step 1: m-Toluidine reacts with CDI to form 1-(m-tolyl)imidazole-1-carboxamide
    • Step 2: Displacement with 4-aminopiperidine in THF at 60°C
    • Yield: 78-85%, Purity: 95-97%

    Critical parameters influencing reaction efficiency include:

    • Solvent polarity: Dichloromethane > THF > toluene for isocyanate route
    • Temperature control: <10°C prevents diurea formation
    • Equivalents: 1.1 eq. isocyanate relative to amine minimizes byproducts

    The hydrochloride salt is subsequently formed by treating the free base with hydrogen chloride in ethyl acetate, yielding crystalline material suitable for characterization (mp 218-220°C dec). NMR analysis confirms regioselective urea formation exclusively at the piperidine nitrogen, with no N1/N4 regiochemistry observed [1] [3] [6].

    Optimization of Chlorination and Cyclization Protocols

    Advanced intermediates require optimized chlorination and cyclization protocols for structural diversification:

    Chlorination Optimization:

    • POCl₃/DMF (Vilsmeier conditions): 5 min at 120°C → 95% conversion (pyrimidine chlorination)
    • SOCl₂ with catalytic DMF: Reflux 2h → 87% isolated yield
    • PCl₅ in acetonitrile: Room temperature, 30 min → 91% yield with minimal epimerization

    Cyclization Improvements:

    • DBU-mediated cyclization: 50°C in ethanol → 88% yield in 2h
    • Microwave-assisted: 150°C, 20 min → 94% yield with 99:1 regioselectivity
    • Solid-supported base: Polymer-bound DIEA eliminates aqueous workup

    A particularly efficient one-pot chlorination-cyclization sequence has been developed for thienopyrimidine analogs:

    • Substrate (1.0 eq) in POCl₃ (5 vol)
    • Add DMF (0.1 eq), heat to 110°C for 30 min
    • Cool to 50°C, add DBU (1.5 eq) and amino intermediate (1.2 eq)
    • Heat to 80°C for 1h → overall 82% yield

    These optimized protocols significantly reduce process impurities (<0.5% dehalogenated byproducts) while maintaining stereochemical integrity at the C4 position of the piperidine ring [5] [6].

    SAR-Driven Modifications

    Role of m-Tolyl Substituents in Target Affinity

    Systematic variation of the aryl substituent reveals critical structure-activity relationships for target affinity:

    Table 1: Biological Activity of 1-(Piperidin-4-yl)-3-arylurea Analogs

    Aryl SubstituentVEGFR-2 IC₅₀ (µM)5-HT₂C Binding (% Inhibition)Cellular Potency (nM)
    m-Tolyl (11n)0.0020998.22.67
    p-Tolyl0.0038792.45.89
    m-Chlorophenyl0.0018586.33.15
    m-Fluorophenyl0.0045694.17.44
    m-Methoxyphenyl0.0072077.612.8
    Phenyl (unsubstituted)0.015965.228.6

    The meta-methyl group in m-tolyl derivatives demonstrates exceptional potency enhancement due to:

    • Hydrophobic enclosure: Optimal van der Waals contact with Leu224 and Val231 in VEGFR-2
    • Conformational steering: Restricts urea bond rotation to bioactive conformation (ΔG = 1.8 kcal/mol stabilization)
    • Electron donation: Modulates aryl ring electron density, strengthening urea H-bond to Cys919 backbone NH

    Notably, ortho-substituted analogs suffer significant activity loss due to steric hindrance of urea coplanarity (15-30 fold reduction), while para-substituted compounds show intermediate activity. The meta-position tolerates small hydrophobic groups (methyl, chloro) best, with methyl providing superior cellular potency despite slightly lower enzyme inhibition than chloro analogs. This cellular advantage is attributed to enhanced membrane permeability (LogP = 2.1 vs 2.4 for chloro) and reduced P-gp efflux (efflux ratio 1.8 vs 4.2) [5] [7].

    Impact of N-Alkylation on hERG Channel Selectivity

    N-Alkylation strategies effectively mitigate hERG potassium channel liability while preserving target activity:

    Table 2: hERG Selectivity Modulation Through Piperidine Nitrogen Modification

    Piperidine N-SubstituenthERG IC₅₀ (µM)Target IC₅₀ (nM)Selectivity IndexBasic pKa
    -H (parent)9.721046x9.2
    -CH₃15.232048x8.6
    -CH₂CH₂OH>40580>69x7.9
    -CH₂CF₃75450167x6.8
    -COCH₃>1001250>80x<5
    -SO₂CH₃>1002100>48x<5

    Key findings include:

    • pKa reduction strategy: Decreasing basicity from pKa 9.2 (parent) to 7.3 (fluorinated analogs) yields 8-fold hERG IC₅₀ improvement
    • Steric blockade: N-Trifluoroethyl substituent occupies hydrophobic hERG pore with suboptimal geometry (ΔG = -5.2 kcal/mol vs -8.7 for parent)
    • Conformational effects: N-alkylation shifts piperidine chair conformation, altering urea vector orientation away from hERG key residues

    Molecular determinants of reduced hERG affinity:

    • Weakened cation-π interaction with Tyr652 due to reduced basicity
    • Disrupted π-stacking with Phe656 by alkyl group steric interference
    • Desolvation penalty for bulkier substituents entering central cavity

    The N-trifluoroethyl analog demonstrates optimal balance, maintaining 450 nM target affinity while reducing hERG binding by 7.7-fold. Docking simulations confirm the trifluoroethyl group disrupts key interactions with Tyr652 via steric clash and electronic effects, increasing the distance between the piperidine nitrogen and Tyr652 hydroxyl from 3.1Å to 4.5Å. This modification yields exceptional selectivity indices (>160x) without compromising oral bioavailability in rat models (F = 62%) [4] [5] [10].

    Properties

    CAS Number

    1233955-37-7

    Product Name

    1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride

    IUPAC Name

    1-(3-methylphenyl)-3-piperidin-4-ylurea;hydrochloride

    Molecular Formula

    C13H20ClN3O

    Molecular Weight

    269.77

    InChI

    InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17);1H

    InChI Key

    LHNXNVHBBARETB-UHFFFAOYSA-N

    SMILES

    CC1=CC(=CC=C1)NC(=O)NC2CCNCC2.Cl

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NC2CCNCC2.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.